Uridine-2-13C-1,3-15N2
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Overview
Description
Uridine-2-13C-1,3-15N2 is a stable isotope labelled form of uridine . It has a molecular formula of 13C C8 H12 15N2 O6 and a molecular weight of 247.18 . It is widely used for pharmaceutical analytical testing .
Synthesis Analysis
The synthesis of Uridine-2-13C-1,3-15N2 was achieved by condensation of K13CN with D-erythrose 2 using a modification of the Kiliani–Fischer synthesis . An epimeric mixture of D-[1-13C]ribose 3 and D-[1-13C]arabinose 4 was obtained in excellent yield . Efficient separation of the two aldose epimers was achieved by a novel ion-exchange (Sm 3+) chromatography method .Molecular Structure Analysis
The molecular structure of Uridine-2-13C-1,3-15N2 is based on the uridine molecule, which is a glycosylated pyrimidine-analog containing uracil attached to a ribose ring (or more specifically, aribofuranose) via a β-N1-glycosidic bond . The 13C and 15N labels are introduced at specific positions in the molecule .Chemical Reactions Analysis
The synthesis of Uridine-2-13C-1,3-15N2 involves several chemical reactions, including the condensation of K13CN with D-erythrose 2 and the separation of D-[1-13C]ribose 3 and D-[1-13C]arabinose 4 . The 15N labelling was introduced in the preparation of Uridine-2-13C-1,3-15N2 via [15N2]urea .Physical And Chemical Properties Analysis
Uridine-2-13C-1,3-15N2 has a molecular weight of 247.18 and a molecular formula of 13C C8 H12 15N2 O6 . It is a stable isotope labelled compound, which means it has the same chemical properties as the unlabelled compound but different physical properties due to the presence of the heavier isotopes .properties
CAS RN |
369656-75-7 |
---|---|
Product Name |
Uridine-2-13C-1,3-15N2 |
Molecular Formula |
C9H12N2O6 |
Molecular Weight |
247.182 |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1,10+1,11+1 |
InChI Key |
DRTQHJPVMGBUCF-CNANCEAGSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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